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Beta-Amyloid (25-35), scrambled

Cat. No.: B1578744
M. Wt: 1060.3
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (25-35), scrambled is a crucial control peptide used in Alzheimer's disease and amyloid toxicity research. Its amino acid sequence (H-Met-Ala-Lys-Gly-Ile-Asn-Gly-Ile-Ser-Gly-Leu-OH) is a scrambled version of the native Beta-Amyloid (25-35) fragment, which retains the same chemical composition but lacks the specific structure to form toxic aggregates . This peptide is indispensable for validating the specific biological effects of the native amyloid-β peptide. When paired with the active, fibril-forming native Aβ(25-35) peptide, the scrambled analogue helps researchers confirm that observed toxic or inflammatory effects are due to the specific sequence and structure of amyloid-β, and not from non-specific cellular responses . For instance, studies have shown that while the native fragment synergistically induces the production of the chemokine MCP-1 with IFN-γ, the scrambled analogue does not, highlighting its role in establishing specific pathways . Its primary research applications include serving as a negative control in experiments investigating neuroinflammation, oxidative stress, memory impairment, and neuronal death models . The product is supplied as 1 mg of lyophilized solid and must be stored at -20°C to maintain stability. This peptide is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

1060.3

sequence

MAKGINGISGL

Origin of Product

United States

Molecular Structure, Conformational Dynamics, and Aggregation Propensity of Beta Amyloid 25 35 Scrambled

Spectroscopic Characterization of Beta-Amyloid (25-35) Scrambled Conformation

Spectroscopic methods are essential for examining the secondary structure of peptides. For the scrambled Aβ(25-35) peptide, these techniques are used to confirm its lack of ordered structure, in stark contrast to the β-sheet-rich conformation of the aggregated native peptide.

Circular Dichroism Spectroscopy Analyses

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. Studies comparing the native Aβ(25-35) with a scrambled control peptide (in this case, the reversed-sequence Aβ(35-25), which serves a similar purpose as a non-toxic control) reveal significant conformational differences in membrane-mimicking environments. nih.goveurekaselect.com

In the presence of Trifluoroethanol (TFE), a solvent known to promote secondary structure formation, the scrambled Aβ(35-25) peptide transitions from a random coil to an α-helical conformation. nih.goveurekaselect.com This is distinct from the native Aβ(25-35), which shows a preference for β-sheet structures under similar conditions. nih.goveurekaselect.com

In a different membrane-mimicking environment, aqueous sodium dodecyl sulfate (B86663) (SDS) micelles, the native Aβ(25-35) undergoes a transition from a random coil to an α-helix. nih.goveurekaselect.com Conversely, the scrambled Aβ(35-25) peptide shows a transition from a random coil to a β-sheet conformation in SDS micelles. nih.goveurekaselect.com These findings highlight that while the scrambled peptide can adopt ordered structures under certain conditions, these structures and their transitional behaviors are different from those of the pathogenic native sequence.

PeptideEnvironmentObserved Conformational TransitionReference
Beta-Amyloid (25-35)Trifluoroethanol (TFE)Prefers β-sheet structures nih.goveurekaselect.com
Beta-Amyloid (35-25) ScrambledTrifluoroethanol (TFE)Random coil to α-helix nih.goveurekaselect.com
Beta-Amyloid (25-35)SDS MicellesRandom coil to α-helix nih.goveurekaselect.com
Beta-Amyloid (35-25) ScrambledSDS MicellesRandom coil to β-sheet nih.goveurekaselect.com

Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on peptides in solution. For the native Aβ(25-35) peptide, NMR studies in membrane-mimicking environments like SDS micelles have identified a defined helical structure in the C-terminal region (residues 28-34), while the N-terminus remains more flexible. rcsb.org This indicates a specific conformational preference that may be crucial for its interaction with membranes and subsequent aggregation.

Fourier-Transform Infrared Spectroscopy Insights

Fourier-Transform Infrared (FTIR) spectroscopy is highly sensitive to the secondary structure of proteins, particularly through the analysis of the amide I band (1600-1700 cm⁻¹). For the native Aβ(25-35) peptide, FTIR studies consistently show strong absorbance peaks around 1625-1634 cm⁻¹, which are characteristic of intermolecular β-sheet structures, especially upon aggregation. plos.orgacs.org Another band around 1690 cm⁻¹ can indicate antiparallel β-sheet organization. acs.org

Detailed FTIR analyses of the scrambled Aβ(25-35) peptide are not extensively published, as it is primarily used as a control to demonstrate a lack of aggregation. However, based on its intended function as a non-aggregating peptide, its FTIR spectrum would be expected to lack the prominent β-sheet bands seen in the native peptide. Instead, the amide I band would likely be centered around 1640-1655 cm⁻¹, which is indicative of a disordered or random coil conformation. This would provide clear evidence that scrambling the amino acid sequence prevents the formation of the β-sheet structures that define amyloid fibrils.

Computational Modeling and Molecular Dynamics Simulations of Beta-Amyloid (25-35) Scrambled

Computational approaches, including molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides at an atomic level. These methods can predict structural propensities and simulate the dynamics of folding and aggregation.

Predicting Secondary Structure Elements

Molecular dynamics simulations of the native Aβ(25-35) have shown that it can adopt various conformations, including collapsed coils, β-hairpins, and α-helices, depending on the solvent environment. nih.gov These structures are often considered intermediates on the pathway to forming larger, stable β-sheet aggregates. nih.gov

While specific MD simulations for the scrambled version of Aβ(25-35) are not widely reported, the expected outcome of such simulations is clear. A computational model of the scrambled peptide would be predicted to explore a wide range of conformations without settling into a stable, folded state. The randomization of the amino acid sequence would disrupt the specific hydrophobic and electrostatic contacts that stabilize the aggregation-prone intermediates of the native sequence. Therefore, simulations would likely show a disordered ensemble of structures, confirming that the propensity to form stable secondary elements like β-sheets is encoded in the specific primary sequence of the native Aβ(25-35) peptide and is not a generic property of its amino acid composition. This aligns with computational studies of other scrambled amyloid peptides, which show a loss of ordered structure compared to their native counterparts.

Assessing Conformational Stability and Flexibility

The conformational landscape of scrambled Aβ(25-35) is markedly different from its native counterpart. Due to the randomized sequence, it lacks the specific hydrophobic and hydrophilic domains that drive the ordered aggregation of the native peptide. acs.org Computational studies using molecular mechanics and dynamics simulations have been employed to investigate its conformational properties. jomardpublishing.comnih.gov

These studies reveal that scrambled Aβ(25-35) predominantly exists in a disordered, random coil conformation in aqueous solutions. acs.orgresearchgate.net Unlike the native Aβ(25-35), which can undergo a conformational transition from a random coil or α-helical state to a β-sheet structure, the scrambled peptide shows little to no propensity for such a transition. researchgate.netnih.govnih.gov This inherent conformational flexibility and lack of a stable, aggregation-prone intermediate are key factors in its inability to form structured amyloid fibrils. The stability of any transient structures is low, with the peptide rapidly interconverting between various disordered states.

Parameter Beta-Amyloid (25-35), scrambled Reference
Predominant Secondary Structure Random Coil/Disordered acs.orgresearchgate.net
Conformational Transition Does not readily transition to β-sheet researchgate.netnih.govnih.gov
Structural Stability Low, with rapid interconversion of states nih.gov

In Silico Aggregation Propensity Predictions

Computational algorithms are widely used to predict the aggregation propensity of peptides and proteins based on their amino acid sequence. nih.gov These tools analyze various physicochemical properties, such as hydrophobicity, charge, and the tendency to form secondary structures, to identify aggregation-prone regions (APRs). nih.govnih.gov

When the sequence of scrambled Aβ(25-35) is analyzed using prediction algorithms like AGGRESCAN, it consistently shows a significantly lower aggregation propensity compared to the native Aβ(25-35) sequence. The randomization of the amino acid sequence disrupts the key APRs present in the native peptide, particularly the hydrophobic core that is critical for self-assembly. researchgate.net The even distribution of hydrophobic residues in the scrambled sequence prevents the formation of the stable, inter-peptide interactions necessary for nucleation and subsequent fibril growth. acs.org

Prediction Tool Predicted Aggregation Propensity for Scrambled Aβ(25-35) Rationale Reference
AGGRESCAN LowDisruption of aggregation-prone regions (APRs) by sequence randomization. nih.gov
Sequence-based analysis LowEven distribution of hydrophobic residues prevents stable inter-peptide interactions. acs.org

Investigation of Aggregation Inhibition and Fibrillogenesis Resistance

Experimental studies consistently demonstrate the resistance of scrambled Aβ(25-35) to aggregation and fibril formation, corroborating the in silico predictions. Various biophysical techniques are employed to monitor the aggregation process, or lack thereof, in vitro.

Thioflavin T Fluorescence Assays for Fibril Formation

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.comnih.gov This assay is a standard method for monitoring the kinetics of fibrillogenesis. uni-halle.de

In studies involving scrambled Aβ(25-35), ThT fluorescence assays consistently show no significant increase in fluorescence intensity over time, even at high concentrations and under conditions that promote the aggregation of the native peptide. nih.govias.ac.in This indicates the absence of β-sheet-rich fibrillar structures. acs.org The lack of ThT binding confirms that the scrambled peptide does not form the characteristic amyloid fibrils. mdpi.comnih.gov

Assay Observation with Scrambled Aβ(25-35) Interpretation Reference
Thioflavin T Fluorescence No significant increase in fluorescence.Absence of β-sheet-rich amyloid fibrils. acs.orgnih.govias.ac.in

Electron Microscopy Evaluations of Aggregate Morphology

Transmission Electron Microscopy (TEM) is a powerful technique for directly visualizing the morphology of peptide aggregates. TEM studies of the native Aβ(25-35) reveal the formation of distinct, elongated amyloid fibrils after incubation. nih.gov

In stark contrast, when scrambled Aβ(25-35) is incubated under identical conditions and examined by TEM, no fibrillar structures are observed. nih.gov The micrographs typically show a lack of any discernible aggregated structures, or at most, some amorphous, non-fibrillar material. This provides direct visual evidence of the scrambled peptide's inability to form organized amyloid fibrils. nih.gov

Atomic Force Microscopy for Oligomerization State Assessment

Atomic Force Microscopy (AFM) allows for the high-resolution imaging of surfaces and can be used to characterize the size and shape of peptide aggregates in both air and liquid environments. nih.govfrontiersin.org While the native Aβ(25-35) peptide is known to form a range of aggregates, from small soluble oligomers to protofibrils and mature fibrils, AFM studies of the scrambled version tell a different story. nih.govresearchgate.net

AFM imaging of scrambled Aβ(25-35) reveals a lack of the distinct oligomeric and fibrillar species that characterize the aggregation pathway of the native peptide. researchgate.netresearchgate.net The scrambled peptide generally does not form the spherical or protofibrillar aggregates that are considered precursors to mature fibrils. semanticscholar.org This resistance to forming even early-stage oligomers underscores the profound impact of sequence on the self-assembly process.

Technique Observation with Scrambled Aβ(25-35) Interpretation Reference
Electron Microscopy No fibrillar structures observed.Inability to form organized amyloid fibrils. nih.gov
Atomic Force Microscopy Lack of distinct oligomeric or fibrillar species.Resistance to forming early-stage aggregates. researchgate.netresearchgate.net

Turbidity Measurements for Peptide Self-Assembly

Turbidity measurements, which assess the scattering of light by particles in a solution, provide a simple method to monitor the formation of large, insoluble aggregates. mdpi.com As peptides self-assemble into larger structures, the turbidity of the solution increases.

For scrambled Aβ(25-35), turbidity assays show no significant change in optical density over time. This lack of an increase in light scattering is consistent with the peptide remaining in a soluble, non-aggregated state. These findings align with results from ThT fluorescence and microscopy, further confirming the scrambled peptide's resistance to self-assembly and aggregation. ias.ac.in

Biological Interactions and Cellular Responses in Experimental Models in Vitro and Ex Vivo

Evaluation of Cytotoxicity and Cellular Viability in Various Cell Lines

Neuroblastoma Cell Cultures

In studies involving human neuroblastoma cell lines, such as SH-SY5Y, the scrambled Beta-Amyloid (25-35) peptide is consistently shown to be non-toxic. Research investigating the cytotoxic effects of native Aβ peptides often includes the scrambled version as a crucial control. For instance, studies have demonstrated that while native Aβ(25-35) induces significant dose- and time-dependent growth inhibition and cytotoxicity in SH-SY5Y cells, the scrambled peptide does not produce these effects. plos.orgbiomolther.orgnih.govresearchgate.netnih.gov This lack of toxicity is observed even at concentrations where the native peptide causes substantial cell death. nih.gov The primary role of the scrambled peptide in these experiments is to confirm that the neurotoxicity observed with the native peptide is a result of its specific sequence and subsequent aggregation, rather than a general response to the presence of a peptide.

Primary Neuronal Cultures

Similar to findings in neuroblastoma cell lines, Beta-Amyloid (25-35), scrambled, does not alter the viability of primary neuronal cultures. Experiments using primary cultures from fetal rat hippocampus showed that while the native Aβ(25-35) peptide reduced neuronal viability in a dose-dependent manner, the scrambled control peptide had no effect. nih.gov This holds true for both amidated and non-amidated versions of the scrambled peptide. nih.gov Further studies on primary neuron cultures have reinforced this finding, showing that Aβ-induced neuronal apoptosis and cell death are specific to the active Aβ fragment, with scrambled versions failing to induce the same apoptotic pathways. jneurosci.org

Glial Cell Cultures (e.g., Astrocytes, Microglia)

In glial cell cultures, the scrambled Beta-Amyloid (25-35) peptide is used to differentiate specific inflammatory and cytotoxic responses from non-specific ones. For example, while native Aβ(25-35) can induce morphological changes and increased expression of amyloid precursor protein (APP) in cultured astrocytes, the scrambled peptide does not elicit these changes. nih.gov Similarly, in microglial cell lines like BV-2 and THP-1 monocytes, the fibrillar form of native Aβ(25-35) stimulates tyrosine kinase-dependent inflammatory pathways, a response not seen with the non-fibrillar, scrambled peptide. jneurosci.orgnih.gov However, one study noted that at high concentrations, both native Aβ(25-35) and a reverse sequence peptide (Aβ35-25), which was described as an inactive scrambled peptide, could reduce microglial cell viability, although the mechanism was found to be independent of the P2X7 receptor. frontiersin.org This suggests that at very high concentrations, some non-specific effects might occur, but under typical experimental conditions, the scrambled peptide is inert.

Comparative Analysis with Native Beta-Amyloid (25-35)

The fundamental purpose of using scrambled Beta-Amyloid (25-35) is for direct comparison with its native, toxic counterpart. Across numerous cell culture models, the comparative data consistently highlight the non-toxic and non-reactive nature of the scrambled peptide.

Toxicity: Native Aβ(25-35) is cytotoxic to primary hippocampal neurons, whereas the scrambled peptide is not. nih.gov This toxic effect of the native peptide is linked to its ability to form reactive oxygen species (ROS), a property not shared by the scrambled peptide. nih.gov

Fibril Formation: Electron microscopy confirms that native Aβ(25-35) forms abundant amyloid fibrils in culture, which are associated with neuronal membranes. In contrast, solutions with the scrambled peptide show a near total absence of such fibrils. nih.gov

Cellular Response: In glial cells, native Aβ(25-35) induces a reactive phenotype in astrocytes and activates inflammatory signaling in microglia, while the scrambled peptide fails to provoke these responses. nih.govjneurosci.orgnih.gov

The following table summarizes the comparative effects observed in various studies:

Table 1: Comparative Effects of Native vs. Scrambled Beta-Amyloid (25-35) in Vitro
Cell Type Effect of Native Beta-Amyloid (25-35) Effect of Scrambled Beta-Amyloid (25-35) Reference
Primary Hippocampal Neurons Reduced cell viability, apoptosis No effect on neuronal viability nih.gov
Primary Cortical Neurons Mitochondrial dysfunction, decreased ATP Not reported, used as control nih.gov
Astrocytes Induction of stellated morphology, increased APP expression No morphological or APP expression changes nih.gov
Microglia / Monocytes Activation of inflammatory signaling pathways No activation of signaling pathways jneurosci.orgnih.gov
General Cell Cultures Forms reactive oxygen species (ROS) Does not form ROS nih.gov
General Cell Cultures Forms amyloid fibrils Does not form fibrils nih.gov

Cellular Uptake and Subcellular Localization Studies

Confocal Microscopy for Intracellular Distribution

Confocal microscopy studies are employed to visualize the uptake and localization of peptides within cells. These studies reveal that while native Aβ peptides can be internalized by neuronal cells, the same is not always true for the scrambled control peptides. For example, research using fluorescently labeled Aβ(1-42) showed vesicular uptake into SH-SY5Y cells and primary cortical neurons. nih.govpnas.org In contrast, the fluorescently labeled scrambled version of Aβ(1-42) was not taken up by these cells, indicating that the uptake mechanism is specific to the Aβ sequence. nih.govpnas.org

While direct confocal studies on the uptake of the shorter scrambled Aβ(25-35) fragment are less common, the principle remains the same. The peptide is used as a control to demonstrate the specificity of the cellular interactions of the native fragment. When native Aβ(25-35) is visualized within cells, for instance in association with mitochondria, it highlights a specific pathological interaction that is absent in cells treated with a scrambled control. researchgate.net

Flow Cytometry for Cellular Internalization

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of amyloid research, it is often employed to quantify cellular uptake of fluorescently labeled peptides or to measure cell viability and apoptosis.

While direct studies exhaustively detailing the internalization of Aβ (25-35) scrambled via flow cytometry are not prominent in the literature, its role as a negative control is well-established. Research on longer amyloid fragments has shown that while cells internalize Aβ (1-40) and Aβ (1-42), a scrambled version of the peptide is not taken up. By analogy and by its lack of downstream effects, it is understood that Aβ (25-35) scrambled is not significantly internalized by neuronal cells.

Flow cytometry experiments focused on cytotoxicity consistently demonstrate this lack of interaction. For instance, when neuronal cells are treated with Aβ (25-35), subsequent staining with dyes like propidium (B1200493) iodide (PI) shows a significant increase in fluorescently labeled cells, indicating compromised membrane integrity and cell death. nih.gov In contrast, cells exposed to Aβ (25-35) scrambled show PI staining comparable to that of untreated control cells, suggesting it does not disrupt membrane permeability, a prerequisite for and consequence of internalization and toxicity. nih.govnih.gov

Interactions with Membrane Systems and Lipid Bilayers

The interaction of amyloid peptides with the neuronal plasma membrane is considered a critical initiating event in their toxic cascade. The toxic Aβ (25-35) fragment readily interacts with and inserts into lipid bilayers, altering membrane fluidity and forming pores or channels that disrupt ion homeostasis. nih.govnih.gov

The scrambled peptide's inability to cause toxicity is closely linked to its profoundly different interaction with lipid membranes. Biophysical studies using techniques like small-angle X-ray diffraction have shown that while the toxic Aβ (25-35) peptide intercalates into the hydrophobic core of the membrane, the Aβ (25-35) scrambled peptide shows a significantly reduced capacity to do so. nih.govuniprot.org This suggests that the specific sequence and resulting conformation of Aβ (25-35) are essential for the hydrophobic interactions that drive its insertion into the lipid bilayer. The lack of significant membrane interaction prevents the scrambled peptide from initiating the cascade of events, including ion dysregulation and oxidative stress, that leads to cell death.

Table 2: Comparative Interaction of Aβ (25-35) Peptides with Lipid Bilayers

Peptide Property Observation Source(s)
Aβ (25-35) Membrane Intercalation Readily intercalates into the hydrophobic core. nih.govuniprot.org
Aβ (25-35), scrambled Membrane Intercalation Significantly less potent; minimal intercalation. nih.govuniprot.org
Aβ (25-35) Pore Formation Forms β-barrel like pore structures. nih.gov
Aβ (25-35), scrambled Pore Formation Not observed to form pores. -
Aβ (25-35) Effect on Lipid Peroxidation Inhibits at low concentrations (antioxidant effect). nih.govuniprot.org

Modulatory Effects on Protein-Protein Interactions within Cellular Environments

The cellular environment is a complex milieu of interacting proteins. The introduction of peptides like Aβ can potentially disrupt these interactions, leading to cellular dysfunction.

Chaperone proteins play a crucial role in maintaining protein homeostasis by assisting in the proper folding of other proteins and preventing their aggregation. Some studies have investigated the interaction of amyloid peptides with chaperone proteins. For example, the σ1 receptor, which has chaperone activity, has been shown to be a target for compounds that also interact with Aβ aggregates. nih.gov While direct interaction studies between scrambled Aβ(25-35) and a wide range of chaperone proteins are not extensively documented, the general understanding is that the aggregation-prone nature of the native Aβ peptide is what often triggers interactions with chaperones. Given that the scrambled peptide does not readily aggregate, its interaction with chaperone proteins is expected to be significantly different and likely less pronounced than that of its native counterpart.

Synaptic function is critically dependent on the dynamic interactions of a host of proteins. The native Aβ peptide is known to disrupt synaptic plasticity. jneurosci.org Studies have shown that Aβ can induce an elevation of postsynaptic density protein 95 (PSD-95), a key scaffolding protein at excitatory synapses. nih.gov In such studies, a scrambled peptide is often used as a negative control. nih.govjneurosci.org The observation that the scrambled peptide does not produce the same effects on synaptic protein dynamics as the native Aβ peptide indicates that the pathological influence on synapses is a sequence-specific event. nih.govliverpool.ac.uk

Immunogenicity and Immune Cell Activation in Isolated Systems

The interaction of amyloid peptides with the immune system is a growing area of interest. In vitro and ex vivo studies using isolated immune cells help to dissect the direct effects of these peptides on immune responses.

The native Aβ(25-35) peptide has been shown to induce the production of the chemotactic cytokine MCP-1/JE in human monocytes and murine microglial cells. nih.gov This effect was not replicated by a scrambled analogue of the peptide, indicating that the pro-inflammatory response is specific to the native sequence. nih.gov Furthermore, studies with human dendritic cells (DCs), which are potent antigen-presenting cells, have shown that aggregated Aβ(25-35) does not induce their apoptosis or necrosis but does lead to a decreased surface expression of MHC class II molecules. nih.gov This could potentially allow the amyloid to evade immune recognition. nih.gov In contrast, oligomeric forms of Aβ1-42 have been shown to inhibit T-cell activation and proliferation, an effect not observed with a scrambled control peptide. frontiersin.org These findings collectively suggest that while native amyloid peptides can modulate immune cell function, their scrambled counterparts are largely immunologically inert in these isolated systems.

Table 2: Summary of Biological Interactions of Scrambled Aβ(25-35) in Experimental Models

Interaction CategorySpecific InteractionObservation with Scrambled Aβ(25-35)Reference
Protein-Protein Interactions Influence on Synaptic Protein DynamicsDoes not produce the same effects as native Aβ on synaptic protein dynamics. nih.govliverpool.ac.uk
Immunogenicity Activation of Monocytes/MicrogliaDoes not induce the production of MCP-1/JE. nih.gov
Immunogenicity Interaction with Dendritic CellsDoes not induce apoptosis or necrosis. nih.gov
Immunogenicity T-cell ActivationDoes not inhibit T-cell activation and proliferation. frontiersin.org

Microglial Activation Assays

In experimental models, the scrambled beta-amyloid (25-35) peptide is consistently used as a negative control to demonstrate the sequence-specific effects of the active Aβ (25-35) fragment. Various assays for microglial activation have shown that the scrambled peptide does not typically induce the cellular responses that are characteristic of activation by its toxic counterpart.

Research using the BV-2 microglial cell line has shown that while Aβ (25-35) can induce small transient increases in intracellular calcium ([Ca²⁺]i), the inactive scrambled Aβ (35-25) peptide does not elicit a similar response. frontiersin.orgresearchgate.net Furthermore, studies on THP-1 monocytes, a cell line often used as a model for microglia, revealed that the scrambled Aβ (25-35) peptide failed to activate extracellular signal-regulated kinases (ERK), which are key components of intracellular signaling pathways associated with cellular activation. jneurosci.org

The production of reactive oxygen species, a hallmark of microglial activation and neuroinflammation, is also not significantly stimulated by the scrambled peptide. In studies with primary rat microglia, fibrillar Aβ (25-35) was shown to stimulate respiratory burst and superoxide (B77818) production, whereas the scrambled Aβ (25-35) did not induce a significant release of superoxide. nih.gov Similarly, while the active Aβ (25-35) peptide can reduce the viability of BV-2 microglial cells, the inactive scrambled version does not have a significant effect on cell viability. frontiersin.org These findings underscore the importance of the specific amino acid sequence of Aβ (25-35) in mediating its effects on microglia and validate the use of the scrambled peptide as a reliable negative control in these activation assays. jneurosci.orgnih.govresearchgate.net

Cytokine Production in Response to Scrambled Peptide

The production of inflammatory cytokines is a critical aspect of the microglial response to amyloid peptides. Experimental evidence consistently demonstrates that, unlike the active Aβ (25-35) peptide, the scrambled version does not trigger the production and secretion of key pro-inflammatory cytokines.

In studies involving human monocytes and murine microglial cells, the scrambled analogue of Aβ (25-35) did not mimic the effect of the active peptide in inducing the expression and secretion of Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov MCP-1 is a potent chemokine responsible for recruiting monocytes and other inflammatory cells to sites of inflammation. The inability of the scrambled peptide to induce its production highlights a critical difference in its biological activity. nih.gov

Furthermore, research has shown that PPARγ agonists can inhibit the β-amyloid-stimulated expression of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In these studies, the non-fibrillar, scrambled Aβ (25-35) was used as a negative control and did not induce these inflammatory responses. nih.gov While some studies have noted that even the Aβ (25-35) fragment may only cause little to no stimulation of certain pro-inflammatory cytokines in specific cell lines like THP-1 monocytes, the scrambled peptide is consistently shown to be inactive. nih.gov

The table below summarizes the observed effects of the scrambled Beta-Amyloid (25-35) peptide on the production of various cytokines in different in vitro models, reinforcing its role as an inactive control peptide in neuroinflammation studies.

Table 1: Cytokine Production in Response to Scrambled Beta-Amyloid (25-35) Peptide in In Vitro Models

Cell TypeCytokineObserved Response to Scrambled Aβ (25-35)Reference
Human MonocytesMCP-1No significant induction of MCP-1 secretion. nih.gov
Murine Microglial CellsJE (murine MCP-1)No significant induction of JE mRNA. nih.gov
THP-1 MonocytesIL-6Did not stimulate expression. Used as a negative control. nih.gov
THP-1 MonocytesTNF-αDid not stimulate expression. Used as a negative control. nih.gov

Preclinical Evaluation and in Vivo Applications As a Research Tool

Assessment of In Vivo Bioavailability and Brain Distribution

Understanding the fate of scrambled Aβ(25-35) in vivo is crucial for its validation as a negative control. These studies help confirm that the lack of an effect is due to its inert nature rather than a failure to reach the target tissue.

Following direct administration into the brain, such as through intracerebroventricular injection, the distribution of peptides can be tracked. Studies involving radiolabeled peptides have been instrumental in this area. For instance, research has shown that after i.c.v. injection in rats, peptides can be distributed to various brain regions. The clearance from the brain is a key pharmacokinetic parameter. While specific detailed pharmacokinetic studies on the scrambled Aβ(25-35) fragment are less common than for its toxic counterpart, the assumption in its use as a control is that its initial distribution following i.c.v. injection is comparable to the active peptide.

The blood-brain barrier (BBB) presents a significant challenge for the systemic delivery of peptides to the central nervous system. Generally, amyloid-beta peptides have a limited ability to cross the BBB from the bloodstream into the brain. While specific data on the BBB permeability of the scrambled Aβ(25-35) fragment is not extensively detailed in the literature, it is generally presumed to have low permeability, similar to other Aβ fragments. The focus of most research remains on intracerebral administration to bypass the BBB and directly assess the peptide's effects within the brain.

Detailed pharmacokinetic profiling of scrambled Aβ(25-35) in the brain is not a primary focus of most studies, as its main purpose is to be biologically inactive. The key information derived from its use is the absence of a toxic effect under conditions where the standard Aβ(25-35) does show toxicity. However, the clearance of peptides from the brain is an important consideration. It is understood that peptides injected into the cerebrospinal fluid are eventually cleared. The implicit finding from its use as a negative control is that during its residence time in the brain post-injection, it does not trigger the pathological cascades associated with the toxic form of the peptide.

Neurobehavioral Assessment in Animal Models Exposed to Scrambled Peptide Controls

Animal models are essential for understanding the behavioral consequences of amyloid pathology. In these studies, the scrambled peptide is administered to a control group of animals to ensure that any observed behavioral deficits in the experimental group are a direct result of the toxic amyloid peptide and not due to the experimental procedures themselves.

Cognitive Function Testing (e.g., Morris Water Maze, Radial Arm Maze)

A key application of the scrambled peptide control is in cognitive function testing. Various maze-based tasks are used to assess learning and memory in animal models.

Morris Water Maze (MWM): This test evaluates spatial learning and memory. Studies have shown that while the administration of oligomeric Aβ (25-35) impairs performance in the MWM, rats injected with the scrambled Aβ (25-35) peptide show no such deficits and perform similarly to control animals that did not receive any injection. plos.org For instance, in one study, rats treated with scrambled peptide spent a similar amount of time in the target quadrant as the control group, indicating intact spatial memory. plos.org Another study in mice demonstrated that those treated with scrambled Aβ (25-35) exhibited normal learning curves, with decreasing latencies to find the hidden platform over successive training trials, unlike mice treated with the toxic Aβ (25-35) fragment. nih.gov

Radial Arm Maze & T-Maze: These mazes are used to assess spatial working memory. In a T-maze task, rats injected with scrambled Aβ (25-35) peptide did not show any memory deficits when compared to control animals. plos.org Similarly, studies using a Y-maze, which also evaluates spatial working memory, found that mice treated with the scrambled peptide showed normal alternation performance. nih.govfrontiersin.org

Table 1: Representative Findings in Cognitive Function Tests with Scrambled Beta-Amyloid (25-35) Control

TestAnimal ModelKey Finding with Scrambled Peptide
Morris Water MazeRatNo impairment in spatial learning and memory. plos.org
Morris Water MazeMouseNormal learning profile and memory retention. nih.gov
T-MazeRatNo deficits in spatial short-term memory. plos.org
Y-MazeMouseNormal spontaneous alternation performance. nih.govfrontiersin.org

Motor Coordination and Exploratory Behavior

To ensure that cognitive deficits are not a result of impaired motor function or changes in general activity, motor coordination and exploratory behavior are also assessed.

Rotarod Test: This apparatus is used to evaluate motor coordination and balance. Studies have reported that treatment with scrambled Aβ (25-35) does not impair motor coordination or motor learning in mice. nih.gov

Histopathological and Biochemical Analysis in Animal Brains

Following behavioral testing, the brains of the animals are often examined to understand the underlying cellular and molecular changes. The use of the scrambled peptide is crucial to confirm that the observed neuropathology is specific to the toxic amyloid peptide.

Amyloid Plaque Formation (Absence of)

A hallmark of Alzheimer's disease is the formation of amyloid plaques in the brain. Histological analysis consistently shows that while the administration of aggregated Aβ (25-35) can lead to amyloid-like deposits, the scrambled version of the peptide does not form these characteristic plaques. bu.edu This is a critical control to demonstrate that the specific amino acid sequence of the beta-amyloid peptide is responsible for its aggregation and plaque-forming properties.

Neuronal Integrity and Synaptic Density

The neurotoxic effects of beta-amyloid can lead to neuronal loss and a reduction in synaptic density. In contrast, studies have shown that the scrambled Aβ (25-35) peptide does not cause significant neuronal damage. liverpool.ac.uk Histological examination of brain sections from animals treated with the scrambled peptide typically reveals normal neuronal morphology and no significant cell loss in regions like the hippocampus. plos.org Furthermore, while the toxic Aβ (25-35) can reduce the expression of synaptic proteins like PSD-95, the scrambled peptide does not have this effect.

Glial Activation Markers

Neuroinflammation, characterized by the activation of microglia and astrocytes, is another key feature of Alzheimer's disease.

Microglial Activation: Studies have demonstrated that while the toxic Aβ (25-35) peptide can induce a significant microglial activation, as indicated by an increase in markers like Iba-1, the scrambled peptide does not elicit this inflammatory response. plos.orgfrontiersin.org

Astrocyte Activation: Similarly, the expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocyte activation, is significantly increased in response to the toxic Aβ (25-35) peptide. However, animals treated with the scrambled Aβ (25-35) peptide show GFAP levels comparable to control animals, indicating a lack of astrocytic activation. nih.govplos.org

Table 2: Summary of Histopathological and Biochemical Findings with Scrambled Beta-Amyloid (25-35) Control

AnalysisMarkerFinding with Scrambled Peptide
Amyloid Plaque FormationThioflavin S / Congo RedAbsence of plaque formation. bu.edu
Neuronal IntegrityCresyl Violet StainingNo significant neuronal loss. liverpool.ac.ukplos.org
Synaptic DensityPSD-95No reduction in synaptic protein levels.
Microglial ActivationIba-1No significant increase in microglial activation. plos.orgfrontiersin.org
Astrocyte ActivationGFAPNo significant increase in astrocyte activation. nih.govplos.org

Proteomic Analysis of Brain Tissue

The application of proteomic analysis to brain tissue exposed to the scrambled Beta-Amyloid (25-35) peptide serves as a crucial negative control in studies aiming to understand the pathological mechanisms of Alzheimer's disease (AD). This approach helps to distinguish the specific protein alterations induced by the neurotoxic Beta-Amyloid (25-35) fragment from non-specific effects related to peptide administration.

In studies utilizing rodent models, intracerebroventricular injection of the scrambled Aβ(25-35) peptide is often employed alongside the native Aβ(25-35) to identify specific pathological cascades. plos.orgnih.gov For instance, while the native peptide induces significant changes in proteins associated with neuroinflammation, oxidative stress, and synaptic dysfunction, the scrambled peptide generally does not produce these effects. plos.orgnih.gov This highlights the sequence-specific nature of Aβ(25-35) toxicity.

Proteomic studies have identified several proteins that interact with Aβ fibrils. To delineate these interactions, biotinylated scrambled-β-amyloid peptides are used as a control against biotinylated-amyloidβ. nih.gov This allows researchers to isolate proteins that specifically bind to the pathogenic form of the peptide.

Furthermore, research on neuronal cells has utilized 2-D proteomic analyses to investigate protein-protein interactions following exposure to Aβ(25-35). researchgate.net These studies have revealed that Aβ(25-35) treatment alters the interaction of APE1/Ref-1, a key DNA repair and redox-regulating protein, with various other proteins involved in cytoskeletal structure, energy metabolism, and stress response. researchgate.net The use of a scrambled peptide in such experiments would be essential to confirm that these observed changes in protein interactions are a direct consequence of the specific Aβ(25-35) sequence and its associated toxicity.

Comparative Studies with Native Beta-Amyloid (25-35) in Animal Models

Comparative in vivo studies utilizing both the native and scrambled Beta-Amyloid (25-35) peptides are fundamental for validating animal models of amyloid pathology and for isolating the specific neurotoxic effects of the Aβ(25-35) fragment. The scrambled peptide, having the same amino acid composition but a randomized sequence, serves as an ideal negative control.

Differential Effects on Neurotoxicity and Inflammation

A significant body of research demonstrates the stark contrast in the in vivo effects of native Aβ(25-35) and its scrambled counterpart. When injected into the brains of rodents, the aggregated native Aβ(25-35) peptide induces a cascade of pathological events reminiscent of Alzheimer's disease, including neurodegeneration, brain inflammation, and neuronal death through apoptosis or necrosis. nih.gov In contrast, the scrambled Aβ(25-35) peptide typically shows no such toxicity. nih.govpnas.org

Neurotoxicity: Studies have consistently shown that while native Aβ(25-35) leads to neuronal cell loss and cognitive deficits, the scrambled version does not produce these neurotoxic outcomes. nih.govnih.gov For example, injection of native Aβ(25-35) into the rat nucleus basalis resulted in a transient decrease in cholinergic neurons, an effect not observed with the scrambled peptide after two months. nih.gov Similarly, native Aβ(25-35) has been shown to potentiate glutamate (B1630785) neurotoxicity in cortical cultures, an effect that is absent with the scrambled peptide. jneurosci.org

Inflammation: A key feature of Aβ pathology is the induction of a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes. nih.gov In animal models, intracerebral injection of aggregated Aβ(25-35) triggers significant gliosis and the production of pro-inflammatory molecules. plos.orgnih.gov Conversely, the scrambled Aβ(25-35) peptide does not elicit a significant inflammatory response. plos.orgnih.gov For instance, while native Aβ(25-35) injection in rats leads to increased levels of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation, the scrambled peptide does not cause a similar increase. plos.org

The following table summarizes the differential effects observed in comparative studies:

Feature Native Beta-Amyloid (25-35) Scrambled Beta-Amyloid (25-35)
Neurotoxicity Induces neuronal cell death and cognitive impairment. nih.govnih.gov Generally non-toxic to neurons. nih.govpnas.org
Inflammation Triggers significant activation of microglia and astrocytes. plos.orgnih.gov Does not elicit a significant inflammatory response. plos.orgnih.gov
Oxidative Stress Increases markers of oxidative stress in the brain. plos.org No significant effect on oxidative stress markers. plos.org
Behavioral Deficits Induces short- and long-term memory impairments. nih.gov Does not typically cause behavioral deficits. nih.gov

Elucidating Specificity of Beta-Amyloid (25-35) Pathological Action

The use of scrambled Aβ(25-35) as a control is paramount in demonstrating that the pathological effects observed with the native peptide are sequence-specific and not a general response to the presence of a foreign peptide.

Research has shown that the native Aβ(25-35) peptide can activate the transcription factor NF-κB in primary neurons, a process linked to oxidative stress and neurotoxicity. pnas.org A scrambled control peptide with the same amino acid composition failed to activate NF-κB, underscoring the specificity of the native peptide's action. pnas.org

Furthermore, in studies investigating the impact of Aβ on synaptic function, the native Aβ(25-35) peptide has been shown to disrupt neurotransmitter release. sgul.ac.uk The lack of such an effect with the scrambled peptide confirms that the observed disruption is a specific consequence of the Aβ(25-35) sequence. sgul.ac.uk

The inability of the scrambled peptide to form the characteristic β-sheet structures and fibrillar aggregates seen with the native Aβ(25-35) is a key factor in its lack of toxicity. nih.gov Electron microscopy has shown that while the native peptide forms extensive fibril networks, the scrambled peptide does not aggregate in the same manner. nih.gov This structural difference is believed to be the primary reason for the differential biological activities.

Confirming the sequence-specific neurotoxicity of the native Aβ(25-35) fragment.

Validating that the observed inflammatory and neurodegenerative changes are not artifacts of the injection procedure or a non-specific peptide response.

Providing a critical tool for dissecting the specific molecular and cellular mechanisms underlying Aβ-induced pathology.

Mentioned Compounds

Compound Name
Beta-Amyloid (25-35)
Beta-Amyloid (25-35), scrambled
Beta-Amyloid (1-40)
Beta-Amyloid (1-42)
Glutamate
APE1/Ref-1
Glial Fibrillary Acidic Protein (GFAP)
NF-κB

Methodological Frameworks and Advanced Techniques in Beta Amyloid 25 35 Scrambled Research

Peptide Synthesis and Purification Strategies for Scrambled Analogs

The generation of high-purity scrambled Aβ (25-35) peptides is a critical first step for reliable and reproducible research findings. The inherent challenges in synthesizing amyloidogenic peptides, such as aggregation, necessitate optimized strategies. frontiersin.org

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like the scrambled Aβ (25-35). hbku.edu.qa The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. However, the hydrophobic nature of amyloid peptides can lead to on-resin aggregation, which hinders the accessibility of the N-terminus for subsequent amino acid coupling, resulting in truncated sequences and low yields. frontiersin.org

To overcome these challenges, several optimization strategies have been developed:

Solvent Systems: The choice of solvents is crucial. Using co-solvents like anisole (B1667542) in dimethylformamide (DMF) and dichloromethane (B109758) (DCM) can significantly improve the purity and yield of crude peptide by preventing aggregation during synthesis. frontiersin.org Dimethyl sulfoxide (B87167) (DMSO) has also been employed as an anti-aggregation solvent. nih.gov

Coupling Reagents: The use of efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is essential for driving the coupling reactions to completion. researchgate.net

Protecting Groups: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used. In some cases, for difficult sequences, incorporating specialized protecting groups like N-(2-hydroxy-4-methoxybenzyl) at specific residues can facilitate the total synthesis. hbku.edu.qa

Microwave-Assisted Synthesis: This technique can enhance the efficiency of the synthesis process. researchgate.netgenscript.com

A typical sequence for a scrambled Aβ (25-35) peptide is H-Met-Ala-Lys-Gly-Ile-Asn-Gly-Ile-Ser-Gly-Leu-OH. eurogentec.com

Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide, truncated sequences, and other impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying these crude mixtures to achieve the high purity (>95%) required for biophysical and biological studies. frontiersin.orggenscript.comnih.gov

The principle of RP-HPLC involves the separation of molecules based on their hydrophobicity. A non-polar stationary phase (commonly C4 or C18 columns) is used with a polar mobile phase. frontiersin.orgnih.govmdpi.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous solvent (often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent) is employed to elute the peptides. frontiersin.orgmdpi.com The more hydrophobic a peptide is, the longer it is retained on the column.

Table 1: Typical RP-HPLC Parameters for Scrambled Aβ (25-35) Purification

ParameterValue/DescriptionSource
Column C4 or C18 frontiersin.orgnih.gov
Mobile Phase A 0.1% TFA in water frontiersin.org
Mobile Phase B 0.1% TFA in acetonitrile frontiersin.org
Gradient Linear gradient of increasing Mobile Phase B frontiersin.orgnih.gov
Detection UV absorbance at ~214-280 nm
Purity Goal >95% genscript.com

This table provides a general overview of typical RP-HPLC parameters. Specific conditions may vary depending on the exact peptide sequence and laboratory protocols.

Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized (freeze-dried) for storage. frontiersin.org

After purification, it is imperative to confirm the identity and integrity of the synthesized scrambled peptide. Mass spectrometry (MS) is an indispensable analytical technique for this purpose. It measures the mass-to-charge ratio of ions to determine the exact molecular weight of the peptide. nih.govnih.gov This allows for the verification that the correct amino acid sequence has been synthesized and that no unintended modifications have occurred.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used in MS for peptide analysis. nih.gov Native mass spectrometry can also be employed to study the peptide and its interactions under near-physiological conditions. nih.gov The experimentally determined molecular mass should match the theoretical calculated mass for the specific scrambled sequence. For instance, the theoretical molecular weight for the sequence MAKGINGISGL is 1060.4 g/mol . eurogentec.com

Biophysical Characterization Techniques

Understanding the physical properties of the scrambled Aβ (25-35) peptide is crucial for its use as a negative control. These techniques help to characterize its aggregation state, size distribution, and binding behavior in solution.

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. photonics.com It works by analyzing the temporal fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. photonics.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations.

In the context of scrambled Aβ (25-35) research, DLS is used to determine the hydrodynamic size and polydispersity of the peptide in solution. This is important to ensure that the scrambled peptide does not form large aggregates that could interfere with experimental results. photonics.com It helps to confirm that any observed effects of the native Aβ (25-35) are due to its specific sequence and not simply due to the presence of aggregated peptide material.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding interactions. nih.govsciengine.com This allows for the determination of the complete thermodynamic profile of a binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). sciengine.comnih.gov

In research involving scrambled Aβ (25-35), ITC is used as a control to demonstrate the specificity of binding of the native Aβ (25-35) to its interaction partners. nih.gov For example, in studies of Aβ binding to extracellular vesicles, ITC experiments showed that while native Aβ40 and Aβ42 bind in a specific, saturable, and endothermic manner, the scrambled versions of these peptides showed minimal to no binding. nih.gov This lack of a significant heat signal upon titration of the scrambled peptide confirms that the observed binding of the native peptide is sequence-dependent.

Table 2: Illustrative ITC Data for Aβ Peptide Binding to a Hypothetical Receptor

PeptideBinding Affinity (Kd)Enthalpy (ΔH) (kcal/mol)Stoichiometry (n)InterpretationSource
Aβ (25-35) 10 µM-5.01:1Specific, favorable binding
Scrambled Aβ (25-35) No detectable bindingNo significant heat changeN/ALack of specific interaction nih.gov

This table presents hypothetical data to illustrate the expected outcome of an ITC experiment comparing native and scrambled peptides. Actual values will vary depending on the specific interacting molecules and experimental conditions.

The data generated from these methodological frameworks provide a robust foundation for interpreting the biological and pathological roles of the native Aβ (25-35) peptide, ensuring that the observed phenomena are indeed attributable to its specific amino acid sequence.

Advanced Imaging Modalities in Cellular and Tissue Contexts

Advanced imaging techniques are vital for visualizing the subcellular localization and aggregation state of peptides. For Aβ research, these methods reveal how the toxic peptide forms aggregates, while the scrambled version typically shows a diffuse pattern, confirming its non-aggregating nature.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light, enabling the visualization of molecular structures at the nanoscale. springernature.comnih.gov These methods are particularly suited for studying the formation of amyloid oligomers and fibrils, which are often too small to be resolved by conventional microscopy.

In the context of Aβ research, super-resolution imaging is primarily applied to the pathogenic, aggregating forms of the peptide. When fluorescently labeled, toxic Aβ peptides can be visualized forming distinct puncta and fibrillar structures within or outside of cells. The scrambled Aβ (25-35) peptide serves as an essential control. When fluorescently labeled and introduced to cells, the scrambled peptide typically does not form these discrete, high-intensity structures. Instead, conventional fluorescence and confocal microscopy show that it remains diffusely distributed within the cell or in the extracellular medium. pnas.org For example, studies using confocal microscopy have shown that while FITC-labeled Aβ1-42 is taken up into vesicles in neuroblastoma cells, the FITC-labeled scrambled version is not. pnas.org This differential behavior confirms that the aggregation and specific localization observed with the toxic peptide are sequence-dependent phenomena, not artifacts of the experimental system.

Two-photon microscopy is a preferred technique for in vivo imaging deep within scattering tissues, such as the brain of living animal models. hkust.edu.hkresearchgate.netnih.gov It allows for the real-time visualization of pathological processes, including the deposition of amyloid plaques. In Alzheimer's disease models, fluorescent dyes or probes that bind to amyloid structures are used to track plaque formation and growth over time. biorxiv.orgrsc.org

In these in vivo studies, the scrambled Aβ (25-35) peptide is an indispensable control. To validate that the observed pathologies are due to the specific amyloidogenic sequence, a solution containing the scrambled peptide is often injected into a control group of animals. nih.gov Subsequent imaging and post-mortem tissue analysis consistently show that the scrambled peptide does not form the characteristic fibrillar aggregates or plaques seen with the toxic Aβ (25-35) or Aβ (1-42) peptides. nih.govplos.org For example, studies involving intracerebroventricular injection of Aβ (25-35) in rats demonstrate significant pathological changes, including glial activation and memory deficits, which are absent in rats injected with the scrambled control peptide. nih.gov This confirms that the observed neurotoxicity and pathological cascade in the animal model are initiated by the specific amyloidogenic sequence and not by the physical presence of a peptide or the injection procedure itself.

Omics Approaches in Response Evaluation

"Omics" technologies provide a global view of molecular changes in response to a specific stimulus. In the context of Aβ research, proteomics and metabolomics are used to profile the cellular response to peptide exposure, with the scrambled Aβ (25-35) serving as the key negative control.

Proteomics allows for the large-scale analysis of protein expression and modification, revealing cellular pathways affected by Aβ peptides. Studies often use techniques like two-dimensional gel electrophoresis (2-D) or mass spectrometry to compare the proteomes of cells exposed to toxic Aβ (25-35) versus those exposed to the scrambled peptide or a vehicle control.

Research has shown that exposure of neuronal cell lines to the toxic Aβ (25-35) fragment leads to significant alterations in the expression of proteins involved in crucial cellular functions. However, when these same cell lines are treated with the scrambled Aβ (25-35) peptide, these changes in protein expression are not observed. researchgate.net For example, a proteomic study on neuronal cells identified several proteins associated with APE1/Ref-1 that were altered upon treatment with toxic Aβ (25-35). These proteins are involved in energy metabolism, stress response, and cytoskeletal structure. The use of the scrambled peptide as a control would confirm that these changes are a specific response to the toxic sequence.

Table 1: Differential Protein Expression in Neuronal Cells in Response to Aβ (25-35) vs. Scrambled Control (Illustrative data based on published findings)

Protein CategoryProtein NameEffect of Toxic Aβ (25-35)Effect of Scrambled Aβ (25-35)
Energy MetabolismPyruvate Kinase M2Expression AlteredNo Significant Change
CytoskeletonTropomodulin 3Expression AlteredNo Significant Change
CytoskeletonTropomyosin alpha-3 chainExpression AlteredNo Significant Change
Stress ResponseLeucine-rich and death domain proteinExpression AlteredNo Significant Change
RNA BindingHeterogeneous nuclear ribonucleoprotein-HExpression AlteredNo Significant Change

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. This approach can reveal how cellular metabolism is perturbed by external factors. In Aβ research, metabolomics is used to identify metabolic pathways disrupted by the toxic peptide.

Studies have demonstrated that toxic Aβ fragments can induce significant metabolic shifts in various cell types, including erythrocytes and neuronal cells. For instance, Aβ (25-35) has been shown to impact energy metabolism and the activity of antioxidant enzymes in red blood cells. nih.gov Crucially, control experiments using the scrambled Aβ (25-35) peptide show no such effects. nih.gov This demonstrates that the metabolic disruption is a direct consequence of the toxic peptide's specific sequence and its interactions with cellular components. Similarly, investigations into sphingolipid metabolism have revealed that Aβ (25-35) can inhibit the activity of enzymes like glucosylceramide synthase, a change not induced by a scrambled control. researchmap.jp These findings highlight the value of metabolomics, in conjunction with the scrambled peptide, to pinpoint specific metabolic nodes targeted by amyloid toxicity.

Table 2: Cellular Metabolic Alterations in Response to Aβ (25-35) vs. Scrambled Control (Illustrative data based on published findings)

Metabolic PathwayMeasured Parameter/MetaboliteEffect of Toxic Aβ (25-35)Effect of Scrambled Aβ (25-35)
Glycolysis / Energy MetabolismNa+/K+-ATPase ActivityDecreasedNo Significant Change
Oxidative StressAntioxidant Enzyme Activity (e.g., GPx)DecreasedNo Significant Change
Sphingolipid MetabolismGlucosylceramide (GlcCer) formationReducedNo Significant Change
Fatty Acid MetabolismAlterations in specific fatty acidsObservedNo Significant Change
Amino Acid MetabolismChanges in specific amino acid levelsObservedNo Significant Change

Statistical Methodologies for Data Analysis

The complexity of biological systems and the high-throughput nature of modern analytical techniques necessitate robust statistical frameworks to ensure that experimental findings are both valid and significant.

Design of Experiments (DoE) is a systematic approach to planning experiments that allows researchers to efficiently evaluate the effects of multiple factors and their interactions. In the context of scrambled Aβ(25-35) research, DoE is crucial for establishing the baseline or control conditions against which the effects of the toxic peptide are measured.

A typical DoE setup might involve a factorial design, where different variables such as peptide concentration, incubation time, and lipid membrane composition are systematically varied. By including Beta-Amyloid (25-35), scrambled, as a control factor in these designs, researchers can isolate the effects attributable solely to the toxic peptide's sequence. This ensures that observed outcomes, such as changes in membrane permeability or cell viability, are not artifacts of the experimental conditions themselves. The use of blocked N-terminal and C-terminal forms of the peptide in some studies is another design consideration to mimic its structure within a full-length protein. nih.gov

Table 2: Example of a 2³ Factorial Design for a Peptide-Membrane Interaction Study

FactorLevel 1 (-)Level 2 (+)
A: Peptide Type Scrambled Aβ(25-35)Toxic Aβ(25-35)
B: Concentration Low (e.g., 1 µM)High (e.g., 25 µM)
C: Cholesterol Content Low (e.g., 10 mol%)High (e.g., 30 mol%)
This design allows for the systematic testing of 8 different experimental conditions to evaluate the main effects and interactions between the type of peptide, its concentration, and a key membrane component.

Data generated from techniques like lipidomics and other 'omics' platforms are inherently high-dimensional and complex. Multivariate statistical analysis provides the tools to dissect these datasets, identify patterns, and pinpoint significant variables.

Principal Component Analysis (PCA) is a commonly used unsupervised technique to reduce the dimensionality of the data and visualize the relationships between different experimental groups. researchgate.net In a study involving scrambled Aβ(25-35), a PCA plot would be expected to show a tight clustering of the control samples (no peptide) and the scrambled peptide samples, while the samples treated with toxic Aβ(25-35) would form a distinct cluster, indicating a significant and consistent change in the measured variables (e.g., lipid profiles).

Theoretical Implications and Conceptual Contributions of Beta Amyloid 25 35 Scrambled Research

Understanding the Role of Peptide Sequence Specificity in Amyloidogenesis

Research utilizing scrambled beta-amyloid (25-35) has been instrumental in highlighting the critical role of amino acid sequence specificity in the process of amyloidogenesis. While the native Aβ(25-35) fragment is known to be the shortest sequence that can form amyloid-like fibrils and exhibit toxicity similar to the full-length Aβ peptide, the scrambled version, which possesses the same amino acid composition but in a random order, consistently fails to demonstrate these properties. nih.govliverpool.ac.uk

Studies have shown that the native Aβ(25-35) peptide readily self-assembles into β-sheet structures, which are the hallmark of amyloid fibrils. nih.gov In stark contrast, the scrambled peptide typically remains in a soluble, non-aggregated state under the same conditions. nih.gov This fundamental difference underscores that the pathogenic potential of Aβ(25-35) is not merely a consequence of its amino acid constituents but is intricately linked to their specific linear arrangement. This sequence dictates the peptide's ability to adopt a conformation that is prone to aggregation.

The hydrophobic region within the native Aβ(25-35) sequence is considered crucial for its aggregation propensity. The specific positioning of these hydrophobic residues facilitates intermolecular interactions that drive the formation of fibrillar structures. In the scrambled peptide, the random distribution of these same residues disrupts the potential for ordered self-assembly, thereby preventing amyloidogenesis. This provides strong evidence that the neurotoxicity associated with Aβ peptides is sequence-dependent and linked to their ability to form structured aggregates.

Elucidating Mechanisms of Peptide Inertness Versus Pathogenicity

The juxtaposition of the pathogenic native Aβ(25-35) and the inert scrambled version has been a powerful tool for elucidating the mechanisms that differentiate a harmful peptide from a harmless one. The scrambled peptide serves as an ideal negative control in a multitude of experimental settings, allowing researchers to isolate the specific pathogenic actions of the native sequence. frontiersin.orgeurogentec.comanaspec.com

For instance, studies have demonstrated that while the native Aβ(25-35) can induce cellular toxicity and oxidative stress, the scrambled peptide does not elicit these detrimental effects. nih.gov This indicates that the pathogenicity is not a generic response to the presence of a peptide but a specific reaction to the structure and properties of the aggregated native Aβ(25-35).

Furthermore, research into the interactions of these peptides with cellular membranes has revealed that the native fragment can perturb lipid bilayers, a proposed mechanism of its toxicity. nih.gov Conversely, the scrambled peptide generally shows minimal to no interaction with cell membranes, further cementing the idea that specific conformational and aggregative properties are prerequisites for pathogenicity. The inability of the scrambled peptide to induce neuronal death or significant cellular stress, as consistently reported in various studies, provides a clear distinction between pathogenic and inert peptide sequences. nih.govplos.org

Development of Reliable Negative Controls in Amyloid Research

The scrambled beta-amyloid (25-35) peptide has become a gold standard as a negative control in amyloid research. nih.govfrontiersin.orgeurogentec.complos.org Its use is critical for ensuring that the observed biological effects in experiments are specifically attributable to the native Aβ(25-35) and not to artifacts or non-specific interactions. By including the scrambled peptide in experimental designs, researchers can confidently differentiate sequence- and structure-specific phenomena from more general effects of peptide administration.

The following table provides a summary of the comparative effects of Beta-Amyloid (25-35) and its scrambled counterpart in various experimental settings, illustrating the utility of the scrambled peptide as a negative control.

Experimental Assay Beta-Amyloid (25-35) (Native) Beta-Amyloid (25-35) (Scrambled) Reference
Fibril FormationForms extensive fibrillar networksDoes not form fibrils nih.gov
NeurotoxicityInduces neuronal cell deathNon-toxic to neurons frontiersin.org
Oxidative StressIncreases reactive oxygen speciesNo significant increase in ROS nih.gov
Behavioral Deficits (in vivo)Induces memory impairmentsNo significant behavioral changes nih.govplos.org

Implications for Discerning Non-Specific Versus Specific Peptide Interactions

The use of scrambled Aβ(25-35) has significant implications for distinguishing between non-specific and specific peptide interactions with cellular components. In many biological systems, the introduction of a foreign peptide can lead to non-specific binding or interactions that may confound the interpretation of experimental results. By demonstrating a lack of biological activity, the scrambled peptide helps to confirm that the effects of the native peptide are due to specific interactions with cellular targets.

For instance, if a particular cellular receptor is hypothesized to be a target for Aβ(25-35)-induced toxicity, the demonstration that the scrambled peptide does not bind to this receptor or elicit a downstream signaling cascade would provide strong evidence for the specificity of the interaction. This approach is crucial for identifying the precise molecular pathways through which amyloid peptides exert their pathogenic effects. The inert nature of the scrambled peptide in these contexts helps to filter out background noise and focus on the biologically relevant, specific interactions of the native peptide.

Contributions to the Amyloid Hypothesis Refinement

The amyloid hypothesis posits that the accumulation and aggregation of amyloid-beta peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. nih.gov Research involving scrambled Aβ(25-35) has made important contributions to the refinement of this hypothesis. By consistently showing that a peptide with the same amino acid composition but a different sequence is non-toxic and does not form amyloid plaques, these studies provide compelling evidence that the specific sequence and subsequent aggregation of Aβ are central to its pathological role. nih.govresearchgate.net

The use of the scrambled peptide helps to address criticisms of the amyloid hypothesis by demonstrating that the observed toxicity is not a non-specific consequence of introducing any peptide into the brain. nih.gov The fact that the scrambled peptide is largely inert reinforces the idea that the structure of the amyloid aggregates is a key determinant of their toxicity. nih.gov This has helped to shift the focus of the amyloid hypothesis from the insoluble plaques to the more soluble oligomeric forms of Aβ as the primary neurotoxic species, as even small aggregates of the native peptide show toxicity where the scrambled version does not. plos.org The consistent failure of the scrambled peptide to induce Alzheimer's-like pathology in animal models further strengthens the central tenets of the amyloid hypothesis. nih.govplos.org

Utility in Validation of Anti-Amyloid Therapeutic Strategies

Scrambled Aβ(25-35) plays a vital role in the preclinical validation of potential anti-amyloid therapeutic strategies. When testing a new compound for its ability to inhibit Aβ aggregation or toxicity, the scrambled peptide serves as an essential control to demonstrate the specificity of the therapeutic agent.

An effective anti-amyloid drug should ideally target the specific pathogenic conformations of the native Aβ peptide while having no effect on the non-pathogenic, scrambled version. For example, if a compound is designed to prevent the β-sheet formation of Aβ(25-35), its efficacy can be validated by showing that it inhibits the aggregation of the native peptide but does not interact with or alter the conformation of the scrambled peptide. This demonstrates that the therapeutic agent is specifically targeting the disease-relevant peptide structure.

Furthermore, in cellular or animal models, a promising therapeutic should be able to rescue the toxic effects of the native Aβ(25-35) but should not have any significant effect in the presence of the non-toxic scrambled peptide. This helps to ensure that the observed therapeutic benefit is due to the specific inhibition of amyloid pathology and not to off-target effects.

Conclusion and Future Directions in Beta Amyloid 25 35 Scrambled Research

Summary of Key Findings on the Scrambled Peptide's Role as a Control

The primary and universally accepted role of the scrambled beta-amyloid (25-35) peptide is to serve as a negative control in experimental studies. biorunstar.compeptidenexus.comrpeptide.com By rearranging the amino acid sequence of the native, toxic peptide, the scrambled version has the same amino acid composition and molecular weight but lacks the specific sequence-dependent biological activity. peptidenexus.com This allows researchers to isolate and confirm that the observed toxic effects are indeed due to the specific sequence of the beta-amyloid (25-35) fragment and not some other general property of the peptide.

Numerous studies have consistently demonstrated the inactivity of the scrambled peptide. For instance, while the native beta-amyloid (25-35) peptide induces neuronal damage and cell death, the scrambled version has been shown to be non-toxic. nih.gov It does not activate cellular stress pathways, such as the NF-κB pathway, which is a hallmark of the toxic peptide's activity. pnas.org Furthermore, the scrambled peptide does not exhibit the same aggregation properties as the native fragment, which is believed to be a key factor in its toxicity. rpeptide.com Studies have shown that while the native peptide readily forms fibrils, the scrambled version does not aggregate in the same manner. rpeptide.comnih.gov

Table 1: Comparative Effects of Beta-Amyloid (25-35) and its Scrambled Counterpart

FeatureBeta-Amyloid (25-35)Beta-Amyloid (25-35), Scrambled
Neurotoxicity Induces neuronal cell deathNon-toxic nih.gov
Aggregation Forms neurotoxic fibrilsDoes not aggregate rpeptide.com
Cellular Pathway Activation Activates NF-κB pathway pnas.orgDoes not activate NF-κB pathway pnas.org
Effect on Ion Channels Potentiates calcium-dependent glutamate (B1630785) release nih.govNo effect on glutamate release nih.gov

Unresolved Questions and Challenges in Scrambled Peptide Research

Despite its widespread use, the application of scrambled beta-amyloid (25-35) is not without its challenges and unanswered questions. A primary concern is the potential for batch-to-batch variability in commercially available scrambled peptides. The random shuffling of the amino acid sequence can result in different "scrambled" versions, and it is not always guaranteed that these different versions are equally inert. proteogenix.science This raises questions about the reproducibility and comparability of results across different studies.

Another challenge lies in the assumption that the scrambled peptide is completely devoid of any biological activity. While it is established that it does not mimic the toxic effects of the native peptide, the possibility of it having other, more subtle effects cannot be entirely dismissed without exhaustive characterization. For example, some studies have reported that even scrambled versions of the longer beta-amyloid (1-42) can self-assemble into fibrillar structures, albeit with different kinetics and morphologies than the wild-type peptide. nih.govnih.gov This highlights the need for a more thorough understanding of the biophysical properties of the specific scrambled (25-35) fragment.

Furthermore, the term "scrambled" itself is not standardized. Different researchers and commercial suppliers may use different randomized sequences, making direct comparisons of control data challenging. The lack of a universally agreed-upon scrambled sequence for beta-amyloid (25-35) is a significant limitation in the field.

Emerging Methodologies and Technologies Applicable to Scrambled Peptide Studies

Advances in analytical and imaging techniques offer promising avenues to address the challenges associated with scrambled peptide research. These technologies can provide a more detailed characterization of the scrambled peptide, ensuring its suitability as a negative control.

Advanced Spectroscopic Methods: Techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy can be employed to meticulously analyze the secondary structure of the scrambled peptide in solution. mdpi.comacs.org This would help to confirm that it does not adopt the beta-sheet conformation characteristic of the toxic, aggregating form of beta-amyloid.

High-Resolution Imaging: Super-resolution microscopy and cryo-electron microscopy (cryo-EM) can visualize the morphology of the scrambled peptide at the nanoscale, providing definitive evidence of its non-aggregating nature. numberanalytics.com

Computational Modeling: Molecular dynamics simulations can predict the conformational landscape and aggregation propensity of different scrambled sequences. nih.gov This could aid in the rational design of an optimal, inert scrambled control peptide.

Deep Learning Approaches: The development of neural networks trained on vast datasets of peptide sequences can predict aggregation propensity with high accuracy. nih.gov Such models could be used to screen and select for scrambled sequences with the lowest possible tendency to aggregate.

Table 2: Advanced Techniques for Characterizing Scrambled Peptides

TechnologyApplication in Scrambled Peptide Research
Circular Dichroism (CD) Spectroscopy Determine the secondary structure and confirm the absence of β-sheet formation. mdpi.com
Nuclear Magnetic Resonance (NMR) Provide detailed structural information in solution. acs.org
Super-Resolution Microscopy Visualize peptide morphology at the nanoscale to confirm lack of aggregation. numberanalytics.com
Molecular Dynamics Simulations Predict aggregation propensity and guide the design of inert controls. nih.gov
Deep Learning Models Screen for scrambled sequences with minimal aggregation potential. nih.gov

Potential Future Applications as a Research Tool in Neurodegeneration

Beyond its current role as a simple negative control, the scrambled beta-amyloid (25-35) peptide, with better characterization, could be utilized in more sophisticated ways in neurodegeneration research.

A well-characterized, inert scrambled peptide could serve as a valuable tool for studying the non-specific interactions of peptides with cell membranes and proteins. This could help to differentiate the sequence-specific toxic effects of beta-amyloid from more general biophysical perturbations.

Furthermore, libraries of different scrambled peptides could be used to probe the sequence-specificity of protein-peptide interactions that are implicated in neurodegenerative pathways. genscript.com This could lead to a deeper understanding of the molecular grammar that governs amyloid toxicity.

In the development of therapeutic agents, a rigorously validated scrambled peptide is indispensable for demonstrating the specificity of drug candidates that target the toxic beta-amyloid fragment.

Broader Significance for Peptide Science and Disease Modeling

The challenges and future directions in the study of scrambled beta-amyloid (25-35) have broader implications for the fields of peptide science and disease modeling. The critical need for well-characterized and standardized control peptides is a lesson that extends to the study of other amyloidogenic proteins implicated in diseases like Parkinson's and Huntington's.

The pursuit of a "perfect" scrambled control peptide drives the development and application of advanced analytical and computational methods for peptide characterization. This, in turn, enhances our fundamental understanding of peptide structure-function relationships.

Ultimately, the rigorous use of control peptides like the scrambled beta-amyloid (25-35) is fundamental to the scientific method. It ensures the validity of experimental findings and is crucial for the development of effective and specific therapies for devastating neurodegenerative diseases. The continued refinement of our understanding and application of this seemingly simple research tool is, therefore, of paramount importance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.